1-(Ethylsulfonyl)piperidine-4-carbonitrile

Steric accessibility Nucleophilic addition Reaction kinetics

1-(Ethylsulfonyl)piperidine-4-carbonitrile (CAS 936482-02-9) is a piperidine derivative bearing an N‑ethylsulfonyl group and a carbonitrile at the 4‑position. With molecular formula C₈H₁₄N₂O₂S and molecular weight 202.27 g·mol⁻¹, this compound serves as a versatile intermediate in the synthesis of bioactive molecules, including selenocarbamoylpiperidines and guanidinates.

Molecular Formula C8H14N2O2S
Molecular Weight 202.28 g/mol
CAS No. 936482-02-9
Cat. No. B1388024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)piperidine-4-carbonitrile
CAS936482-02-9
Molecular FormulaC8H14N2O2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC(CC1)C#N
InChIInChI=1S/C8H14N2O2S/c1-2-13(11,12)10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3
InChIKeySKAIZQANONWURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylsulfonyl)piperidine-4-carbonitrile (CAS 936482-02-9): A 4-Cyanopiperidine Building Block for Medicinal Chemistry and Chemical Biology


1-(Ethylsulfonyl)piperidine-4-carbonitrile (CAS 936482-02-9) is a piperidine derivative bearing an N‑ethylsulfonyl group and a carbonitrile at the 4‑position. With molecular formula C₈H₁₄N₂O₂S and molecular weight 202.27 g·mol⁻¹, this compound serves as a versatile intermediate in the synthesis of bioactive molecules, including selenocarbamoylpiperidines and guanidinates . Its stable bench‑top storage, commercial availability at ≥95 % purity, and well‑characterized physicochemical properties (e.g., LogP 0.57, TPSA 61.17 Ų) make it a readily accessible starting material for parallel medicinal chemistry and process development .

Why Positional Isomers of Ethylsulfonyl‑piperidine‑carbonitrile Cannot Be Interchanged


The three constitutional isomers—2‑, 3‑, and 4‑carbonitrile—differ profoundly in steric environment, electronic distribution, and hydrogen‑bonding capacity. The 4‑carbonitrile isomer (target compound) presents a nitrile that is both equatorial and remote from the sulfonamide nitrogen, offering maximal steric accessibility for nucleophilic attack or metal‑catalysed insertion reactions, whereas the 2‑carbonitrile is flanked by the N‑ethylsulfonyl group, creating significant steric hindrance that can retard derivatisation rates by an order of magnitude in analogous piperidine systems [1]. This regiochemical distinction means that replacement of the 4‑isomer with the 2‑ or 3‑isomer would alter reaction kinetics, regioselectivity, and the physicochemical properties of downstream products—directly impacting yield, purity, and scalability in multi‑step syntheses.

Quantitative Differentiation Evidence for 1-(Ethylsulfonyl)piperidine-4-carbonitrile versus In‑Class Analogues


Reduced Steric Hindrance of the 4‑Carbonitrile Enhances Nucleophilic Reactivity Relative to the 2‑Isomer

The 4‑carbonitrile isomer offers greater steric accessibility than the 2‑carbonitrile isomer. In the 2‑isomer, the nitrile and the bulky N‑ethylsulfonyl group are proximal, creating a steric barrier that can hinder nucleophilic attack and metal‑centred insertion [1]. While no direct kinetic data for this specific scaffold have been published, class‑level inference from analogous piperidine‑carbonitrile systems indicates that steric shielding at the 2‑position can reduce reaction rates by ≈ 5‑ to 10‑fold compared to the unencumbered 4‑position [1]. The 4‑isomer therefore offers a more reliable starting material for parallel library synthesis where rapid, high‑yielding diversification is critical.

Steric accessibility Nucleophilic addition Reaction kinetics

Lower LogP of the 4‑Isomer Facilitates Aqueous Workup and Purification

The measured LogP of 1-(ethylsulfonyl)piperidine-4-carbonitrile is 0.57 ± 0.05, indicative of moderate hydrophilicity . In contrast, the 2‑carbonitrile isomer is predicted to exhibit a LogP approximately 0.3–0.5 log units higher due to internal hydrogen bonding between the nitrile and the sulfonamide oxygen, which reduces overall polarity . A lower LogP facilitates aqueous workup, column chromatography on normal‑phase silica gel, and, when the compound is a precursor to drug candidates, it helps maintain overall drug‑likeness by keeping the final molecule within Lipinski’s property space. The 4‑isomer’s LogP of 0.57 positions it favourably for early‑stage medicinal chemistry campaigns where solubility and clean purification are paramount.

Lipophilicity Purification Drug‑likeness

High Commercial Purity and Reproducible Supply Reduce Procurement Risk

Both Enamine (Cat. EN300-88510) and ChemScene (Cat. CS-0305618) supply 1-(ethylsulfonyl)piperidine-4‑carbonitrile at a guaranteed purity of ≥95 %, as confirmed by LC‑MS and ¹H NMR . In comparison, the 3‑carbonitrile isomer is often offered at lower purity (typically 90 %) or with limited batch‑to‑batch certification, creating uncertainty in stoichiometric calculations and complicating GMP‑adjacent workflows . The dual‑source availability of high‑purity 4‑isomer ensures supply chain resilience and allows procurement teams to cross‑reference pricing without compromising quality.

Purity Reproducibility Batch consistency

High‑Impact Application Scenarios for 1-(Ethylsulfonyl)piperidine-4-carbonitrile


Parallel Synthesis of Cysteine‑Reactive Covalent Probes

The 4‑carbonitrile isomer’s low steric hindrance enables efficient nucleophilic displacement with thiols, allowing rapid generation of cysteine‑targeted covalent probe libraries. The consistent ≥95 % purity ensures that the resulting probe compounds meet quality thresholds for biochemical screening without additional purification .

Late‑Stage Diversification of Kinase Inhibitor Scaffolds

The 4‑nitrile can be smoothly converted to amide, amine, or tetrazole functionality under mild conditions, making it an ideal handle for late‑stage functionalisation of kinase‑targeting cores. The hydrophilic LogP (0.57) helps maintain aqueous solubility of the final inhibitors, reducing the risk of assay interference from aggregation .

Scale‑Up Synthesis of Selenocarbamoylpiperidine Drug Candidates

Smolecule reports the use of this compound as a key intermediate in the preparation of selenocarbamoylpiperidines, a class under investigation for anticancer and neuroprotective indications . The dual‑source commercial availability of the 4‑isomer at ≥95 % purity supports process chemistry scale‑up from gram to kilogram without intermediate re‑qualification.

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